molecular formula C10H15NOS B3374587 N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline CAS No. 1020995-38-3

N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline

Cat. No. B3374587
CAS RN: 1020995-38-3
M. Wt: 197.3 g/mol
InChI Key: MOROAEHJANPGPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline, also known as MEMSA, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. MEMSA is a derivative of 4-(methylsulfanyl)aniline and has a methoxyethyl group attached to its nitrogen atom. This modification has been found to enhance the compound's solubility and stability, making it a promising candidate for various applications.

Mechanism of Action

The mechanism of action of N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline involves its binding to VMAT2, which is located on the membrane of synaptic vesicles in neurons. By binding to VMAT2, N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline prevents the uptake of monoamine neurotransmitters into the vesicles, leading to their accumulation in the cytoplasm. This accumulation can result in increased release of neurotransmitters into the synaptic cleft, leading to changes in neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline have been studied extensively in animal models. It has been shown to increase the release of dopamine and serotonin in the striatum and prefrontal cortex, leading to an increase in locomotor activity and exploratory behavior. N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline has also been found to enhance the effects of psychostimulant drugs, such as amphetamine and cocaine, by increasing the release of dopamine.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline in lab experiments is its selectivity for VMAT2, which allows for specific modulation of monoamine neurotransmitter release. Additionally, its solubility and stability make it easy to handle in experiments. However, one limitation of using N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline is its potential toxicity, which requires careful dosing and monitoring in animal studies.

Future Directions

There are several future directions for research on N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline. One area of interest is its potential use as a tool for studying the role of monoamine neurotransmitters in various neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline could be used to investigate the mechanism of action of psychostimulant drugs and their effects on neurotransmitter release. Further optimization of the synthesis method for N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline could also lead to the development of new derivatives with enhanced properties for scientific research.

Scientific Research Applications

N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is involved in the transport of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine. By inhibiting VMAT2, N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline can modulate the release of these neurotransmitters, leading to changes in neuronal activity and behavior.

properties

IUPAC Name

N-(2-methoxyethyl)-4-methylsulfanylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS/c1-12-8-7-11-9-3-5-10(13-2)6-4-9/h3-6,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOROAEHJANPGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=CC=C(C=C1)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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